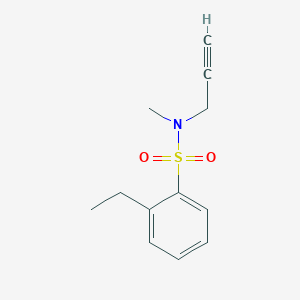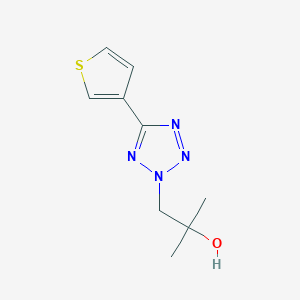![molecular formula C20H25N3O2 B7678296 N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B7678296.png)
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide, also known as MPAA, is a chemical compound that has been researched for its potential applications in the field of medicine. It is a small molecule inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+), an important coenzyme in cellular metabolism.
科学研究应用
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide has been studied for its potential applications in cancer therapy, as NAMPT is overexpressed in many cancer cells and plays a key role in their survival and proliferation. Inhibition of NAMPT by this compound leads to depletion of NAD+ and subsequent cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, this compound has been studied for its potential applications in neurodegenerative diseases, as NAD+ plays an important role in neuronal function and survival.
作用机制
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide inhibits NAMPT by binding to the enzyme's active site and preventing the conversion of nicotinamide mononucleotide (NMN) to NAD+. This leads to depletion of NAD+ and subsequent cell death in cancer cells. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophages by blocking the activation of the transcription factor NF-κB.
Biochemical and Physiological Effects:
Inhibition of NAMPT by this compound leads to depletion of NAD+ and subsequent cell death in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. In addition, this compound has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide in lab experiments is its specificity for NAMPT, which allows for targeted inhibition of NAD+ production. However, one limitation of using this compound is its potential toxicity, as depletion of NAD+ can have negative effects on normal cells. In addition, this compound may have off-target effects on other enzymes that use NAD+ as a cofactor.
未来方向
Future research on N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide could focus on identifying more specific inhibitors of NAMPT that have fewer off-target effects. In addition, studies could investigate the potential of combining this compound with other cancer therapies to enhance its effectiveness. Further research could also explore the use of this compound in other diseases that involve dysregulation of NAD+ metabolism, such as metabolic disorders and aging.
合成方法
The synthesis of N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide involves several steps, including the reaction of 3-acetyl-6-methylpyridine with 2-(dimethylamino)ethyl chloride to form the intermediate 2-(6-methylpyridin-3-yl)acetyl chloride. This intermediate is then reacted with N,N-dimethylpropan-2-amine and 2,6-dimethylbenzoyl chloride to form the final product, this compound. The synthesis of this compound has been described in detail in a research article by H. Wang et al. (2011).
属性
IUPAC Name |
N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13(2)23(5)20(25)18-11-17(9-6-14(18)3)22-19(24)10-16-8-7-15(4)21-12-16/h6-9,11-13H,10H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCUWBQVYISBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CN=C(C=C2)C)C(=O)N(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-Methoxyphenyl)ethylsulfinyl]phenol](/img/structure/B7678218.png)
![N-benzyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]methanesulfonamide](/img/structure/B7678225.png)
![5-[(2-fluorobenzoyl)amino]-N,2-dimethyl-N-propan-2-ylbenzamide](/img/structure/B7678233.png)
![Ethyl 2-[tert-butyl-(4-cyano-2-methylbenzoyl)amino]acetate](/img/structure/B7678234.png)
![4-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B7678251.png)
![2-[(5-acetylpyridin-2-yl)amino]-N-ethylacetamide](/img/structure/B7678260.png)
![N-[2-[5-[methyl(prop-2-ynyl)sulfamoyl]thiophen-2-yl]ethyl]acetamide](/img/structure/B7678268.png)
![4-[[4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7678280.png)
![5-chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(ethylamino)benzamide](/img/structure/B7678302.png)
![4-[(3-Methoxy-4-methylphenyl)methyl]-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7678304.png)
![5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7678305.png)
![N-ethyl-3-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methylamino]pyrrolidine-1-carboxamide](/img/structure/B7678306.png)

